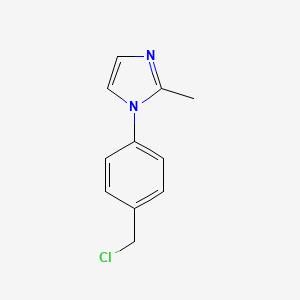
1-(4-Chloromethylphenyl)-2-methyl-1H-imidazole
Cat. No. B8379766
M. Wt: 206.67 g/mol
InChI Key: ATUJZGJQIULKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05051422
Procedure details


To 4-(2-methyl-1H-imidazole-1-yl)benzenemethanol add thionyl chloride. Monitor the progress of the reaction by thin-layer chromatography. Upon completion remove the excess thionyl chloride in vacuo. Partition the residue between 1N NaOH and CH2Cl2. Separate and dry the organic layer. Remove the solvent in vacuo to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]([C:7]2[CH:12]=[CH:11][C:10]([CH2:13]O)=[CH:9][CH:8]=2)[CH:4]=[CH:5][N:6]=1.S(Cl)([Cl:17])=O>>[Cl:17][CH2:13][C:10]1[CH:11]=[CH:12][C:7]([N:3]2[CH:4]=[CH:5][N:6]=[C:2]2[CH3:1])=[CH:8][CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1N(C=CN1)C1=CC=C(C=C1)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Monitor the progress of the reaction by thin-layer chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Upon completion remove the excess thionyl chloride in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Partition the residue between 1N NaOH and CH2Cl2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Separate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dry the organic layer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Remove the solvent in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC1=CC=C(C=C1)N1C(=NC=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
